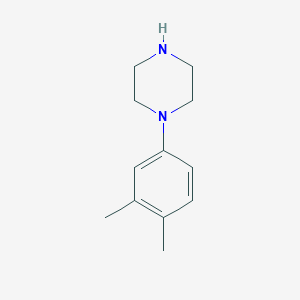

1-(3,4-Dimethylphenyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-3-4-12(9-11(10)2)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLNVAVCCYTHCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143902 | |

| Record name | 1-(3,4-Xylyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014-05-7 | |

| Record name | 1-(3,4-Dimethylphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1014-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Xylyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Xylyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-xylyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3,4-Xylyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFW5PXM6BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(3,4-Dimethylphenyl)piperazine chemical structure and properties

An In-depth Technical Guide to 1-(3,4-Dimethylphenyl)piperazine: Structure, Properties, and Synthetic Applications

Introduction

This compound, identified by its CAS number 1014-05-7, is a significant organic intermediate in the landscape of pharmaceutical and chemical research.[1] Its molecular architecture, which features a piperazine ring attached to a dimethylphenyl group, renders it a versatile building block for the synthesis of more complex molecules.[1][2][3] The piperazine moiety itself is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[4][5][6] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, a representative synthetic protocol, and its applications, particularly in drug discovery and development.

Chemical Structure and Identification

The structure of this compound consists of a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, substituted with a 3,4-dimethylphenyl group at one of the nitrogen atoms.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Key Identifiers:

-

IUPAC Name: this compound

-

Synonyms: 1-(3,4-xylyl)piperazine, Piperazine, 1-(3,4-dimethylphenyl)-[7]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. It typically presents as a light beige to faintly yellow crystalline powder.[2][7][8] The compound is noted to be air-sensitive, suggesting that storage under an inert atmosphere is advisable to prevent degradation.[7][8]

| Property | Value | Source(s) |

| Melting Point | 60-65 °C | [7][8] |

| Boiling Point | 110 °C | [3][7][8] |

| Flash Point | 175 °C/10mm | [7][8] |

| pKa | 9.05 ± 0.10 (Predicted) | [7][8] |

| Appearance | Light beige to faintly yellow crystalline powder | [2][7][8] |

| Density | ~1.032 g/cm³ (estimate) | [7][8] |

| Refractive Index | ~1.554 (estimate) | [7] |

The basicity of the piperazine ring, indicated by the predicted pKa value, is a key chemical feature. The two nitrogen atoms of the piperazine ring can act as proton acceptors, with their basicity influenced by the electronic effects of the dimethylphenyl substituent.[9][10]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the dimethylphenyl ring, the two methyl groups as singlets, and the protons of the piperazine ring. The piperazine protons would likely appear as two multiplets corresponding to the four protons adjacent to the phenyl-substituted nitrogen and the four protons adjacent to the secondary amine. The NH proton of the piperazine ring would appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with two distinct signals for the methyl carbons. The piperazine ring would show two signals for the methylene carbons, reflecting the different chemical environments of the carbons adjacent to the two nitrogen atoms.

-

IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations for the secondary amine of the piperazine ring, C-H stretching vibrations for the aromatic and aliphatic groups, and C-N stretching vibrations. Aromatic C=C stretching bands would also be prominent.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (190.28 g/mol ). Fragmentation patterns would likely involve cleavage of the piperazine ring and loss of methyl groups.

Synthesis Protocol

This compound is a valuable building block, and its synthesis can be achieved through several routes.[3] A common approach involves the nucleophilic substitution reaction between an appropriately substituted aniline and a bis-electrophilic piperazine precursor.[13][14]

Representative Synthesis Workflow

Caption: A generalized workflow for the synthesis of aryl piperazines.

Step-by-Step Methodology: Synthesis via Cyclization

This protocol is a representative example based on established methods for synthesizing N-aryl piperazines.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethylaniline, bis(2-chloroethyl)amine hydrochloride, and a suitable high-boiling point solvent such as dimethylformamide (DMF).

-

Addition of Base: Add an excess of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to the reaction mixture. The base is essential to neutralize the hydrochloric acid formed during the reaction and to deprotonate the aniline to enhance its nucleophilicity.

-

Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 110-120 °C) and maintain it under reflux with vigorous stirring for an extended period (e.g., 24-48 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts and wash them with a small amount of the solvent. The filtrate is then typically subjected to an aqueous work-up. This may involve partitioning between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The crude product obtained after removal of the solvent is purified. Column chromatography on silica gel is a common method for purification, using a solvent system such as a gradient of ethyl acetate in hexane.

-

Characterization: The final product's identity and purity are confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile intermediate in the synthesis of pharmaceutical compounds.[1] The piperazine scaffold is a common feature in drugs targeting the central nervous system (CNS), and it is also found in antihistaminic, anti-inflammatory, and antimicrobial agents.[4][5][13][15]

The presence of the secondary amine in the piperazine ring provides a reactive site for further functionalization, allowing for the introduction of various substituents to modulate the pharmacological properties of the final compound.[5] This makes this compound a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.

While the parent compound, piperazine, is known for its anthelmintic properties, acting as a GABA receptor agonist to paralyze parasites, the biological activities of its derivatives are diverse and depend on the specific substitutions made.[9][16][17]

Safety and Handling

This compound is classified as an irritant and corrosive substance.[7]

-

GHS Pictogram: GHS05 (Corrosion)

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. As it is air-sensitive, it is best stored under a dry, inert atmosphere.[7][8]

Conclusion

This compound is a key chemical entity with significant applications in synthetic organic chemistry and medicinal chemistry. Its well-defined structure and physicochemical properties, combined with the versatile reactivity of the piperazine ring, make it an important building block for the development of novel therapeutic agents. A thorough understanding of its synthesis, characterization, and safe handling is essential for researchers and scientists working in the field of drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 1014-05-7 [chemicalbook.com]

- 3. This compound | 1014-05-7 | BAA01405 [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. lookchem.com [lookchem.com]

- 8. This compound CAS#: 1014-05-7 [amp.chemicalbook.com]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

- 10. uregina.ca [uregina.ca]

- 11. 1-(3-METHYLPHENYL)PIPERAZINE(41186-03-2) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1-(3,4-Dimethylphenyl)piperazine (CAS 1014-05-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3,4-Dimethylphenyl)piperazine, a key building block in medicinal chemistry. From its fundamental chemical and physical properties to its synthesis, analytical characterization, and role in the development of novel therapeutics, this document serves as an in-depth resource for professionals in the field.

Introduction: The Significance of the Arylpiperazine Scaffold

This compound belongs to the arylpiperazine class of compounds, a "privileged scaffold" in drug discovery.[1] The unique structural arrangement of a piperazine ring coupled with an aryl substituent allows for diverse chemical modifications, paving the way for new drug candidates with a wide range of pharmacological activities.[2][3] These activities include, but are not limited to, anticancer, antimicrobial, and central nervous system (CNS) applications.[4][5] The versatility of this scaffold makes this compound an invaluable intermediate for synthesizing complex molecular architectures in the pursuit of novel therapeutics.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis and formulation.

| Property | Value | Reference(s) |

| CAS Number | 1014-05-7 | [2] |

| Molecular Formula | C₁₂H₁₈N₂ | [1] |

| Molecular Weight | 190.28 g/mol | [1] |

| Appearance | Light beige to faintly yellow crystalline powder | [1][6] |

| Melting Point | 60-65 °C | [6] |

| Boiling Point | 110 °C | [2] |

| Flash Point | >110 °C | [2] |

| Purity | Typically ≥98% | [1] |

| Solubility | Information not widely available, but expected to be soluble in organic solvents. | |

| pKa | 9.05±0.10 (Predicted) | [6] |

Synthesis of this compound

The synthesis of arylpiperazines can be achieved through several established methods in organic chemistry. The most common approaches for synthesizing this compound involve the formation of the C-N bond between the 3,4-dimethylphenyl group and the piperazine ring.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] This method is highly versatile and tolerant of a wide range of functional groups.

Conceptual Workflow for Buchwald-Hartwig Amination:

References

- 1. This compound | 1014-05-7 [chemicalbook.com]

- 2. This compound | 1014-05-7 | BAA01405 [biosynth.com]

- 3. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 4. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound CAS#: 1014-05-7 [amp.chemicalbook.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Physical properties of 1-(3,4-Dimethylphenyl)piperazine (melting point, boiling point)

A Technical Guide to the Physical Properties of 1-(3,4-Dimethylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of the key physical properties of this compound (CAS No. 1014-05-7), a substituted piperazine derivative frequently utilized as a building block in medicinal chemistry and materials science. A comprehensive analysis of its melting and boiling points is presented, supported by data from chemical suppliers and databases. Furthermore, this document outlines standardized, field-proven methodologies for the experimental determination of these thermal properties, emphasizing the scientific rationale behind procedural choices to ensure data integrity and reproducibility. Safety and handling considerations specific to this compound are also addressed to provide a holistic resource for laboratory professionals.

Introduction and Chemical Identity

This compound is a disubstituted aromatic piperazine. The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents due to its ability to improve pharmacokinetic properties such as solubility and bioavailability. The 3,4-dimethylphenyl moiety provides a lipophilic aromatic handle that can be crucial for molecular recognition and binding affinity in various biological targets. Understanding the fundamental physical properties of this compound is a prerequisite for its effective use in synthesis, purification, formulation, and quality control.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₈N₂

-

Molecular Weight: 190.28 g/mol

-

CAS Number: 1014-05-7

Summary of Physicochemical Properties

The physical and chemical data for this compound are summarized below. It is important to note that some values are estimated or predicted and should be confirmed experimentally for critical applications.

| Property | Value | Source(s) |

| Appearance | Light beige to faintly yellow crystalline powder; White to off-white solid | [1][2] |

| Melting Point | 60-65 °C | [1][2] |

| Boiling Point | 175 °C at 10 mmHg; 110 °C (pressure not specified) | [1][2] |

| Flash Point | 175 °C at 10 mmHg | [1][2] |

| Sensitivity | Air Sensitive | [1][2] |

| pKa (Predicted) | 9.05 ± 0.10 | [1][2] |

| Density (Estimate) | 1.032 g/cm³ | [1][2] |

In-Depth Analysis of Thermal Properties

The thermal transition points—melting and boiling—are critical parameters that dictate the compound's physical state and inform purification strategies such as recrystallization and distillation.

The reported melting point for this compound is consistently cited as a range of 60-65 °C [1][2].

-

Expert Interpretation: A melting point range, rather than a sharp, single value, is common for commercially available research chemicals. This range can be indicative of the presence of minor impurities, which depress and broaden the melting point. For a highly pure substance, a sharp melting point (typically a range of <1-2 °C) would be expected. Researchers should consider this range when assessing the purity of a received batch or a synthesized product. An experimental melting point that is lower or broader than the specified range may suggest the need for further purification.

The boiling point data requires careful interpretation. Two values are commonly reported: 110 °C and 175 °C at 10 mmHg [1][2].

-

Expert Interpretation: A boiling point is meaningless without a corresponding pressure. The value of 175 °C at 10 mmHg is an unambiguous data point representing the boiling temperature under reduced pressure (vacuum). For organic compounds with relatively high molecular weights and polar functional groups (like the two amine nitrogens in piperazine), the boiling point at atmospheric pressure (760 mmHg) is often very high, potentially leading to thermal decomposition before boiling occurs. Therefore, vacuum distillation is the standard method for purification.

-

The reported value of 110 °C is likely also a boiling point measured under vacuum, but the pressure is not specified, rendering the value difficult to reproduce or compare[1][2]. It is plausible this measurement was taken at a lower pressure than 10 mmHg. For all rigorous scientific work, it is imperative to record and report the pressure at which a boiling point is determined.

Experimental Determination Protocols

To ensure the generation of reliable and accurate physical data, standardized experimental procedures must be followed.

The following diagram illustrates the logical workflow for characterizing the melting and boiling points of a solid organic compound like this compound.

Caption: Workflow for determining the melting and boiling points of a research chemical.

This protocol describes the use of a standard digital melting point apparatus.

-

Apparatus Calibration: Before analysis, verify the apparatus's accuracy using certified reference standards with melting points bracketing the expected range (e.g., benzophenone, 48-50 °C; benzoic acid, 121-123 °C).

-

Sample Preparation: Place a small amount of the compound on a watch glass. The sample must be completely dry. If it appears clumpy, gently crush it into a fine powder using a spatula.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap its sealed end firmly on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm for optimal heat transfer.

-

Measurement:

-

Place the loaded capillary into the heating block of the apparatus.

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (to ~50 °C).

-

Decrease the heating rate to a slow ramp (1-2 °C/min) once the temperature is within 10-15 °C of the expected melting point. Causality: A slow ramp is critical to ensure the sample and thermometer are in thermal equilibrium, preventing an overestimation of the melting point.

-

-

Data Recording: Record two temperatures:

-

T₁ (Onset): The temperature at which the first drop of liquid appears.

-

T₂ (Clear Point): The temperature at which the entire sample becomes a transparent liquid.

-

The recorded melting point is the range T₁ – T₂.

-

Determining the boiling point of a small research sample requires a microscale distillation setup under vacuum.

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a vacuum. Connect the apparatus to a vacuum pump protected by a cold trap. A manometer must be included in the system to accurately measure the pressure.

-

Sample Charging: Charge the distillation flask with the compound and a magnetic stir bar or boiling chips to ensure smooth boiling.

-

System Evacuation: Slowly and carefully evacuate the system to the desired pressure (e.g., 10 mmHg). Begin stirring the sample.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Data Recording: The boiling point is the temperature at which a steady condensation of vapor is observed on the thermometer bulb, which is positioned just below the side arm leading to the condenser. Record both the temperature and the stable pressure reading from the manometer.

-

System Shutdown: Once the measurement is complete, remove the heat source and allow the system to cool completely before slowly re-introducing air to release the vacuum. Causality: Releasing the vacuum on a hot system can cause air to rush in, potentially shattering the glassware or causing uncontrolled oxidation of the product.

Safety and Handling Considerations

For the safe handling of this compound in a research setting, the following points are critical:

-

Air Sensitivity: The compound is noted as being "Air Sensitive"[1][2]. This suggests it may be susceptible to oxidation or reaction with atmospheric moisture or carbon dioxide over time. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Corrosivity: Safety data indicates a GHS05 (Corrosion) pictogram, implying it may cause skin corrosion or serious eye damage.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.

References

The Biological Versatility of 1-(3,4-Dimethylphenyl)piperazine and its Derivatives: A Technical Guide for Drug Discovery

Foreword: The Piperazine Scaffold in Modern Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry. Its unique physicochemical properties—conformational flexibility, hydrogen bonding capabilities, and the ability to be readily substituted at two distinct positions—render it a privileged scaffold in the design of novel therapeutics. This guide delves into the specific potential of the 1-(3,4-dimethylphenyl)piperazine core, a readily available and versatile building block for the synthesis of a diverse array of biologically active molecules. While extensive research has illuminated the pharmacological landscape of various arylpiperazine derivatives, this document aims to provide a comprehensive technical framework for researchers, scientists, and drug development professionals focused on harnessing the therapeutic potential inherent to the this compound moiety and its analogous structures.

The Strategic Importance of the this compound Core

This compound serves as an exemplary starting point for the exploration of chemical space in drug discovery. The dimethylphenyl group imparts a degree of lipophilicity and specific steric bulk that can influence receptor interactions and metabolic stability. The secondary amine of the piperazine ring provides a reactive handle for the introduction of a wide variety of substituents, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties. This inherent versatility has positioned this scaffold as a valuable intermediate in the synthesis of compounds targeting a range of biological systems, most notably the central nervous system (CNS).

Synthetic Pathways to Novel Derivatives

The chemical tractability of this compound allows for the application of several robust synthetic strategies to generate diverse libraries of derivatives. A common and effective approach involves the N-alkylation or N-acylation of the piperazine nitrogen.

N-Alkylation and N-Acylation Reactions

A frequently employed synthetic route involves the nucleophilic substitution reaction between this compound and various electrophiles, such as alkyl halides or acyl chlorides. This straightforward method allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR).

Pharmacological Landscape: Targeting the Central Nervous System

Arylpiperazine derivatives have a rich history of interaction with key neurotransmitter systems in the CNS, particularly the dopaminergic and serotonergic systems.[1][2] These interactions are central to the therapeutic effects of many antipsychotic, antidepressant, and anxiolytic drugs.

Dopamine Receptor Modulation

Dopamine receptors, particularly the D2 and D3 subtypes, are primary targets for antipsychotic medications.[2] Arylpiperazine derivatives can exhibit a range of activities at these receptors, from full antagonism to partial agonism. The nature of this interaction is heavily influenced by the substituent at the N4 position of the piperazine ring.

Serotonin Receptor Engagement

Serotonin receptors, a diverse family of G-protein coupled receptors, are implicated in a multitude of physiological and pathological processes, including mood, anxiety, and cognition.[3] The 5-HT1A and 5-HT2A receptor subtypes are of particular interest in the development of CNS-active drugs. Many arylpiperazine derivatives display high affinity for these receptors, often with a functional profile that combines 5-HT1A agonism or partial agonism with 5-HT2A antagonism.

Structure-Activity Relationships (SAR): Guiding Molecular Design

While specific SAR studies on a broad library of this compound derivatives are not extensively documented in publicly available literature, valuable insights can be gleaned from the vast body of research on other arylpiperazine analogs. These studies provide a predictive framework for designing novel compounds with desired pharmacological profiles.

Influence of the Aryl Moiety

The substitution pattern on the phenyl ring directly attached to the piperazine core plays a crucial role in determining receptor affinity and selectivity. For instance, methoxy or chloro substituents at the ortho or meta positions of the phenyl ring have been shown to be important for high affinity at both dopamine and serotonin receptors in related series.[2][4] The 3,4-dimethyl substitution pattern of the core molecule of interest provides a unique electronic and steric profile that warrants further investigation.

Impact of the N-Substituent

The nature of the substituent at the second nitrogen of the piperazine ring is a key determinant of the overall pharmacological profile. Long-chain alkyl or arylalkyl substituents are commonly employed to modulate affinity and functional activity at target receptors. The length and flexibility of this linker region, as well as the nature of the terminal functional group (e.g., amide, imide, heterocycle), can profoundly influence the interaction with the receptor binding pocket.[4]

Key Derivatives and Therapeutic Potential: A Forward Look

Based on the established pharmacology of arylpiperazines, derivatives of this compound hold significant promise for the development of novel therapeutics for a range of disorders.

Antipsychotic Agents

By analogy with known atypical antipsychotics, derivatives of this compound that exhibit a combination of D2 receptor antagonism and 5-HT2A receptor antagonism could be promising candidates for the treatment of schizophrenia.[2] The balance of these activities is crucial for achieving antipsychotic efficacy with a reduced liability for extrapyramidal side effects.

Antidepressant and Anxiolytic Compounds

Derivatives that act as potent 5-HT1A receptor agonists or partial agonists are predicted to possess antidepressant and anxiolytic properties.[3] The modulation of the serotonergic system is a cornerstone of current treatments for depression and anxiety disorders.

Experimental Methodologies: A Practical Guide

The successful development of novel drug candidates relies on a robust and well-defined set of experimental protocols for both synthesis and biological evaluation.

General Synthetic Protocol for N-Alkylation of this compound

A representative procedure for the synthesis of N-alkylated derivatives is outlined below. This protocol can be adapted for a variety of alkylating agents.

-

To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is added a base (e.g., K₂CO₃, Et₃N) (1.5-2.0 eq).

-

The appropriate alkyl halide (e.g., 1-bromo-4-chlorobutane) (1.1 eq) is added, and the reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated derivative.[5]

In Vitro Biological Evaluation: Receptor Binding Assays

Determining the affinity of newly synthesized compounds for their target receptors is a critical step in the drug discovery process. Radioligand binding assays are a standard method for this purpose.

Protocol for Dopamine D2 and Serotonin 5-HT1A Receptor Binding Assays:

-

Membrane Preparation: Cell membranes expressing the human D2 or 5-HT1A receptor are prepared from stably transfected cell lines (e.g., HEK-293, CHO).

-

Assay Buffer: A suitable buffer is prepared (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA).

-

Incubation: In a 96-well plate, the cell membranes, a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A), and various concentrations of the test compound are incubated at a specific temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[6]

In Vivo Behavioral Assessment: Models of Anxiety and Depression

To evaluate the potential therapeutic effects of lead compounds in a living organism, well-established behavioral models in rodents are employed.

Protocol for the Elevated Plus Maze (EPM) Test for Anxiolytic Activity:

-

Apparatus: The EPM consists of two open arms and two closed arms of equal dimensions, arranged in the shape of a plus sign and elevated from the floor.

-

Acclimatization: Animals (mice or rats) are acclimatized to the testing room for at least one hour before the experiment.

-

Drug Administration: The test compound or vehicle is administered to the animals at a predetermined time before the test (e.g., 30-60 minutes).

-

Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).

-

Data Collection: The animal's behavior is recorded by a video camera mounted above the maze. The time spent in the open arms and the number of entries into the open and closed arms are scored.

-

Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Protocol for the Forced Swim Test (FST) for Antidepressant Activity:

-

Apparatus: A transparent cylindrical container is filled with water to a depth that prevents the animal from touching the bottom or escaping.

-

Acclimatization: Animals are handled for several days before the test to reduce stress.

-

Drug Administration: The test compound or vehicle is administered, often over a period of several days for chronic studies.

-

Test Procedure: Animals are placed in the water-filled cylinder for a 6-minute session. The duration of immobility during the last 4 minutes of the test is recorded.

-

Interpretation: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.

Data Presentation and Visualization

To facilitate the analysis and interpretation of experimental data, it is crucial to present it in a clear and organized manner.

Tabulated Pharmacological Data

| Compound ID | R Group | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

| Parent | H | >1000 | >1000 | >1000 |

| Derivative 1 | [Structure] | Value | Value | Value |

| Derivative 2 | [Structure] | Value | Value | Value |

| ... | ... | ... | ... | ... |

Note: This table is a template. Specific data for this compound derivatives would need to be generated through experimental studies.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Caption: High-level workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: Simplified signaling pathways for D2 and 5-HT1A receptors modulated by arylpiperazine derivatives.

Conclusion and Future Directions

This compound represents a promising and underexplored scaffold for the development of novel CNS-active agents. The principles of rational drug design, guided by the extensive knowledge of arylpiperazine SAR, can be effectively applied to this core structure. Future research should focus on the systematic synthesis and pharmacological characterization of a diverse library of this compound derivatives. Such studies will not only elucidate the specific SAR for this chemical series but also have the potential to yield novel drug candidates with improved efficacy and safety profiles for the treatment of a range of neuropsychiatric disorders. The combination of efficient synthetic methodologies, robust in vitro and in vivo screening platforms, and a deep understanding of the underlying neurobiology will be paramount to unlocking the full therapeutic potential of this versatile chemical entity.

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acnp.org [acnp.org]

- 4. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action of 1-(3,4-Dimethylphenyl)piperazine: A Technical Guide for Researchers

Abstract

1-(3,4-Dimethylphenyl)piperazine (DMPP) is a substituted arylpiperazine that, while primarily utilized as a synthetic intermediate in drug discovery, possesses a chemical scaffold suggestive of significant biological activity. Due to a lack of direct pharmacological data on DMPP, this technical guide provides an in-depth, inferred mechanism of action based on the well-established structure-activity relationships (SAR) of the arylpiperazine class of compounds. We project that DMPP primarily interacts with serotonergic and dopaminergic systems, with the 3,4-dimethyl substitution on the phenyl ring modulating its affinity and selectivity for various receptor subtypes. This guide will dissect the probable molecular targets, downstream signaling pathways, and functional outcomes of DMPP in biological systems. Furthermore, we provide detailed, field-proven experimental protocols for researchers to empirically validate these hypotheses, thereby offering a comprehensive framework for the pharmacological characterization of this and similar novel psychoactive compounds.

Introduction: The Arylpiperazine Scaffold and the Significance of this compound

The arylpiperazine moiety is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs targeting the central nervous system (CNS). These compounds are known to interact with a range of G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors. This compound, while not extensively studied as a standalone pharmacological agent, represents an intriguing chemical entity. Its structural simplicity, combined with the specific substitution pattern on the phenyl ring, provides a valuable tool for probing the intricate binding pockets of its putative receptor targets. Understanding the likely mechanism of action of DMPP is crucial for predicting its potential therapeutic applications and off-target effects, as well as for guiding the synthesis of more potent and selective derivatives.

Inferred Mechanism of Action: A Synthesis of Structure-Activity Relationship Data

Based on the extensive body of literature on arylpiperazines, we can infer the likely biological targets and mechanism of action of this compound.

Primary Molecular Targets: Serotonin and Dopamine Receptors

The arylpiperazine pharmacophore is a well-established ligand for several key neurotransmitter receptors. The primary targets for DMPP are predicted to be within the serotonin and dopamine receptor families.

-

Serotonin Receptors: Arylpiperazines typically exhibit affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C receptors. The nature of the substitution on the phenyl ring plays a critical role in determining both affinity and functional activity (agonist, antagonist, or partial agonist) at these receptors.

-

Dopamine Receptors: The dopamine D2 and D3 receptors are also common targets for arylpiperazines. The interaction with these receptors is a key determinant of the antipsychotic or neurological effects of many arylpiperazine-based drugs.

The Influence of the 3,4-Dimethylphenyl Moiety

The substitution pattern on the phenyl ring is a key determinant of a ligand's interaction with its receptor. For this compound, the two methyl groups are expected to have the following effects:

-

Increased Lipophilicity: The methyl groups increase the overall lipophilicity of the molecule, which may enhance its ability to cross the blood-brain barrier and access CNS targets.

-

Steric Interactions: The position of the methyl groups at the 3 and 4 positions will influence the orientation of the phenyl ring within the receptor's binding pocket. This steric hindrance can either enhance or diminish affinity for specific receptor subtypes compared to unsubstituted or differently substituted phenylpiperazines. For instance, in a related compound, 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine, the dimethylphenyl moiety contributes to high affinity for several serotonin receptors.[1]

-

Electronic Effects: The electron-donating nature of the methyl groups can influence the electronic properties of the phenyl ring, which may affect cation-π or other non-covalent interactions within the receptor binding site.

Based on these considerations, a hypothetical binding affinity profile for DMPP is presented in Table 1. It is important to emphasize that these are predicted affinities and require experimental validation.

| Receptor Target | Predicted Affinity (Ki) | Predicted Functional Activity | Rationale for Prediction |

| 5-HT1A | Low to moderate (nM range) | Partial Agonist/Antagonist | The arylpiperazine core is a classic 5-HT1A ligand. The dimethyl substitution may modulate affinity. |

| 5-HT2A | Moderate to high (nM range) | Antagonist | Phenylpiperazines often display antagonist activity at 5-HT2A receptors. |

| D2 | Moderate (nM range) | Antagonist/Partial Agonist | The N-phenylpiperazine scaffold is a known D2 receptor ligand.[2] |

| D3 | Moderate to high (nM range) | Antagonist/Partial Agonist | Arylpiperazines often show higher affinity for D3 over D2 receptors.[3] |

Table 1: Predicted Receptor Binding Profile of this compound. These values are hypothetical and require experimental confirmation.

Downstream Signaling Pathways

The interaction of DMPP with its putative receptor targets would initiate intracellular signaling cascades. The specific pathway activated depends on the receptor subtype and the G-protein to which it couples.

-

5-HT1A Receptor (Gαi/o-coupled): Activation of the 5-HT1A receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This can lead to neuronal hyperpolarization and a reduction in neuronal firing rate.

-

5-HT2A Receptor (Gαq/11-coupled): Activation of the 5-HT2A receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to a variety of cellular responses, including neuronal depolarization.

-

D2/D3 Receptors (Gαi/o-coupled): Similar to the 5-HT1A receptor, activation of D2 and D3 receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels and subsequent downstream effects on gene expression and neuronal excitability.

The following diagram illustrates the predicted primary signaling pathways modulated by DMPP.

Caption: Predicted signaling pathways of DMPP.

Experimental Validation: A Step-by-Step Guide

To empirically determine the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are provided as a guide for researchers in this endeavor.

In Vitro Characterization: Receptor Binding and Functional Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[4]

Objective: To determine the binding affinity (Ki) of DMPP for a panel of serotonin and dopamine receptors.

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, D2, D3) to near confluency.

-

Harvest the cells and homogenize them in an ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).[5]

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2/D3), and a range of concentrations of DMPP.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.[4]

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the DMPP concentration.

-

Fit the data to a one-site competition model to determine the IC50 value (the concentration of DMPP that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for Radioligand Binding Assay.

cAMP assays are used to determine the functional activity of a compound at Gαi/o- or Gαs-coupled receptors.[6]

Objective: To determine if DMPP acts as an agonist, antagonist, or partial agonist at Gαi/o-coupled receptors (e.g., 5-HT1A, D2, D3).

Protocol:

-

Cell Culture:

-

Culture cells stably expressing the receptor of interest and a cAMP-responsive reporter system (e.g., GloSensor™).

-

-

Agonist Mode Assay:

-

Plate the cells in a 96-well plate.

-

Add increasing concentrations of DMPP to the wells.

-

Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

For Gαi/o-coupled receptors, stimulate adenylyl cyclase with forskolin.

-

Incubate and then measure the reporter signal (e.g., luminescence).

-

A decrease in the forskolin-stimulated signal indicates agonist activity.

-

-

Antagonist Mode Assay:

-

Pre-incubate the cells with increasing concentrations of DMPP.

-

Add a known agonist for the receptor at a concentration that produces a submaximal response (e.g., EC80).

-

Add forskolin (for Gαi/o-coupled receptors).

-

Incubate and measure the reporter signal.

-

A reversal of the agonist-induced effect indicates antagonist activity.

-

-

Data Analysis:

-

Plot the response (e.g., percentage of maximal response or inhibition) against the logarithm of the DMPP concentration.

-

Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curve.

-

Caption: Workflow for cAMP Functional Assay.

In Vivo Characterization: Microdialysis

In vivo microdialysis is a powerful technique for measuring the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[7]

Objective: To determine the effect of DMPP administration on the extracellular levels of serotonin and dopamine in relevant brain regions (e.g., prefrontal cortex, striatum).

Protocol:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize a rat or mouse and place it in a stereotaxic frame.

-

Implant a guide cannula into the target brain region.

-

Allow the animal to recover from surgery.

-

-

Microdialysis Procedure:

-

Insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Collect dialysate samples at regular intervals to establish a baseline.

-

Administer DMPP (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

-

-

Neurotransmitter Analysis:

-

Analyze the dialysate samples for serotonin and dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[8]

-

-

Data Analysis:

-

Express the neurotransmitter levels as a percentage of the baseline.

-

Compare the neurotransmitter levels before and after DMPP administration to determine the effect of the compound.

-

Conclusion and Future Directions

While direct experimental data on the mechanism of action of this compound is currently lacking, a comprehensive analysis of the structure-activity relationships of the broader arylpiperazine class allows for a well-reasoned and scientifically grounded inference of its biological activity. We hypothesize that DMPP acts as a modulator of serotonergic and dopaminergic systems, with its 3,4-dimethylphenyl moiety playing a key role in defining its receptor affinity and selectivity profile.

The experimental protocols detailed in this guide provide a clear roadmap for researchers to rigorously test these hypotheses. The elucidation of the precise mechanism of action of DMPP will not only contribute to a deeper understanding of the pharmacology of arylpiperazines but also has the potential to uncover a novel chemical scaffold for the development of new therapeutics for a range of neuropsychiatric disorders. Future research should focus on a comprehensive pharmacological profiling of DMPP, including its effects on other receptor systems and its pharmacokinetic and metabolic properties. Such studies will be instrumental in determining the full therapeutic potential and safety profile of this intriguing molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Pivotal Role of 1-(3,4-Dimethylphenyl)piperazine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the landscape of contemporary drug discovery and development, the strategic selection of molecular scaffolds is a critical determinant of success. Among the myriad of heterocyclic structures, the arylpiperazine moiety has consistently emerged as a privileged scaffold, demonstrating remarkable versatility and therapeutic relevance. This in-depth technical guide focuses on a specific, yet highly significant, member of this class: 1-(3,4-Dimethylphenyl)piperazine. We will explore its fundamental properties, its strategic application in the synthesis of diverse bioactive molecules, and its emerging potential in the development of novel therapeutics, particularly in the realms of central nervous system (CNS) disorders and oncology.

The this compound Core: Physicochemical Properties and Synthetic Utility

This compound, with the CAS number 1014-05-7, is a crystalline solid that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a piperazine ring attached to a 3,4-dimethylphenyl group, provides a unique combination of lipophilicity and basicity, which are crucial for drug-like properties. The dimethyl substitution on the phenyl ring influences the electronic and steric properties of the molecule, which can be strategically exploited in drug design to fine-tune interactions with biological targets.[3]

From a synthetic standpoint, the secondary amine in the piperazine ring is a key functional handle for a wide array of chemical transformations. This nucleophilic center readily participates in reactions such as N-alkylation, N-arylation, amidation, and reductive amination, allowing for the facile introduction of diverse substituents and the construction of large and complex molecular architectures.[3] This synthetic tractability is a primary reason for its widespread use as a starting material in the synthesis of pharmaceutical intermediates.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1014-05-7 | [1][2] |

| Molecular Formula | C₁₂H₁₈N₂ | [1][2] |

| Molecular Weight | 190.29 g/mol | [1][2] |

| Appearance | Light beige to faintly yellow crystalline powder | [1] |

| Melting Point | 60-65 °C | |

| Boiling Point | 110 °C | [2] |

The Arylpiperazine Scaffold: A Privileged Motif in CNS Drug Discovery

The arylpiperazine framework is a cornerstone in the development of drugs targeting the central nervous system.[3] A vast number of clinically successful drugs for treating psychiatric disorders, including antipsychotics, antidepressants, and anxiolytics, incorporate this essential pharmacophore.[3] The nitrogen atoms of the piperazine ring are crucial for interacting with various CNS receptors, particularly dopamine and serotonin receptors, which are key players in the pathophysiology of many neurological and psychiatric conditions.[4][5]

Targeting Dopamine Receptors: The Quest for Atypical Antipsychotics

Atypical antipsychotics are a class of drugs that have revolutionized the treatment of schizophrenia and other psychotic disorders. A key characteristic of these drugs is their ability to modulate dopamine D2 receptor activity while also interacting with other receptors, such as serotonin 5-HT2A receptors, leading to a better side-effect profile compared to older, typical antipsychotics.[6][7]

The this compound moiety can serve as a crucial component in the design of novel dopamine receptor ligands. By appending various chemical entities to the second nitrogen of the piperazine ring, medicinal chemists can systematically explore the structure-activity relationships (SAR) to optimize affinity and selectivity for different dopamine receptor subtypes (D1, D2, D3, D4).[4] The 3,4-dimethylphenyl group itself plays a role in defining the overall shape and electronic distribution of the molecule, influencing how it fits into the binding pocket of the receptor.[8]

While specific derivatives of this compound are still under investigation, the broader class of arylpiperazines has yielded numerous potent and selective dopamine receptor antagonists and partial agonists.[4] For instance, aripiprazole, a widely used atypical antipsychotic, features a dichlorophenylpiperazine moiety. The substitution pattern on the phenyl ring is a critical determinant of the drug's pharmacological profile.[4]

Experimental Workflow: Synthesis of N-Substituted this compound Derivatives

This generalized protocol outlines a common synthetic route for derivatizing the this compound core.

Caption: General workflow for the synthesis of N-substituted this compound derivatives.

Protocol Steps:

-

Reaction Setup: To a solution of this compound in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile), add a base (e.g., potassium carbonate or triethylamine).

-

Addition of Reagent: Add the desired alkylating, acylating, or arylating agent (e.g., an alkyl halide, acyl chloride, or aryl halide) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at an appropriate temperature (ranging from room temperature to elevated temperatures) for a sufficient time to ensure complete conversion.

-

Work-up: After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent.

-

Purification: The crude product is then purified using standard techniques such as column chromatography to yield the desired N-substituted derivative.

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as NMR, mass spectrometry, and HPLC.

Modulating Serotonergic Pathways: Avenues for Antidepressants and Anxiolytics

The serotonergic system, particularly the 5-HT1A and 5-HT2A receptors, is a well-established target for the treatment of depression and anxiety.[9] Arylpiperazine derivatives have been instrumental in the development of selective serotonin reuptake inhibitors (SSRIs) and other serotonergic agents.[10] The this compound scaffold can be utilized to create novel ligands with tailored affinities for different serotonin receptor subtypes.[9][11]

The nature of the substituent on the second piperazine nitrogen, along with the substitution pattern on the phenyl ring, dictates the compound's affinity and functional activity (agonist, antagonist, or partial agonist) at these receptors.[9][11] The development of ligands with specific profiles, such as 5-HT2A antagonists or 5-HT1A partial agonists, is a key strategy in the design of next-generation antidepressants with improved efficacy and fewer side effects.[9][11]

Emerging Applications in Oncology

Beyond its established role in CNS drug discovery, the arylpiperazine scaffold is gaining increasing attention in the field of oncology.[5] Numerous studies have demonstrated the potent anticancer activity of various arylpiperazine derivatives.[5] These compounds have been shown to target a range of cancer-related pathways, including cell cycle regulation, apoptosis, and signal transduction cascades.

The this compound core can be incorporated into novel molecular designs aimed at inhibiting specific cancer targets. For example, derivatives can be synthesized to act as kinase inhibitors, which are a major class of anticancer drugs. The piperazine moiety can serve as a linker to connect different pharmacophoric elements or can directly interact with the target protein.

While specific anticancer agents derived directly from this compound are in the early stages of research, the broader class of arylpiperazines has shown promise in preclinical studies against various cancer cell lines.[5]

Logical Relationship: From Scaffold to Therapeutic Candidate

Caption: The logical progression from the core scaffold to a preclinical drug candidate.

Future Directions and Conclusion

The this compound scaffold represents a valuable and versatile starting point for the design and synthesis of novel therapeutic agents. Its favorable physicochemical properties and synthetic accessibility make it an attractive building block for medicinal chemists. While its potential has been most extensively explored in the context of CNS disorders, its applicability in other therapeutic areas, particularly oncology, is a promising and expanding field of research.

Future research efforts will likely focus on the synthesis and biological evaluation of novel libraries of this compound derivatives. The integration of computational modeling and high-throughput screening will accelerate the identification of potent and selective ligands for a variety of biological targets. A deeper understanding of the structure-activity relationships governing the interactions of these compounds with their targets will be crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. This compound | 1014-05-7 [chemicalbook.com]

- 2. This compound | 1014-05-7 | BAA01405 [biosynth.com]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure Activity Relationship of Antipsychotic Drug | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Non-Anhydrous, Minimally Basic Synthesis of the Dopamine D2 Agonist [18F]MCL-524 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Discovery and background of phenylpiperazine compounds

An In-Depth Technical Guide to the Discovery and Background of Phenylpiperazine Compounds

Abstract

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore for a multitude of clinically significant drugs. Its journey from an obscure chemical entity to a privileged structure in drug discovery is a testament to serendipitous observation, systematic synthetic exploration, and a deepening understanding of neuropharmacology. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the historical discovery, core synthetic methodologies, critical structure-activity relationships (SAR), and the diverse therapeutic applications of phenylpiperazine derivatives. We will explore the causality behind experimental choices, from initial synthesis to the fine-tuning of receptor affinity, and provide validated protocols and data to support future research and development.

Genesis: From Obscure Observation to a Pharmacological Scaffold

The story of phenylpiperazine begins not in a targeted drug design program, but through early, less-defined clinical observations. The first significant notation in the medical community can be traced back to the 1940s, when British psychiatrist Dr. Woodhead Coleman, working in South Africa, observed its use to alleviate symptoms of depression.[1] While the initial understanding of its mechanism was limited, this early finding planted the seed for future investigation into its psychoactive properties.

The core structure, 1-phenylpiperazine, is a simple fusion of a phenyl group to a piperazine ring.[2] This structural rigidity and the presence of two nitrogen atoms—one aromatic and one aliphatic—provide an ideal framework for interaction with biological targets, particularly G-protein coupled receptors (GPCRs) and neurotransmitter transporters in the central nervous system (CNS). It was the systematic exploration of this scaffold's interaction with the serotonergic system that unlocked its true potential and established it as a "privileged pharmacophore"—a molecular framework that is able to bind to multiple biological targets.

The Serotonin Connection: Mechanism of Action

Phenylpiperazine derivatives owe their wide-ranging pharmacological effects primarily to their ability to modulate the serotonin (5-HT) system.[3][4] They can act through several distinct mechanisms, often in combination, which allows for the development of drugs with highly specific or multimodal profiles.

-

Serotonin Receptor Modulation: Many derivatives act as direct ligands for various serotonin receptor subtypes. Depending on the substitutions on the phenyl ring and the second piperazine nitrogen, they can function as agonists, partial agonists, or antagonists at receptors like 5-HT1A, 5-HT2A, and 5-HT2C.[5][6] For instance, agonism at the 5-HT1A receptor is a key mechanism for anxiolytic and antidepressant effects.[6]

-

Neurotransmitter Reuptake Inhibition: A significant number of phenylpiperazine-based drugs function by blocking the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft and thereby increasing its availability.[5] Some derivatives also show affinity for norepinephrine (NET) and dopamine (DAT) transporters.[2]

This dual ability to both block reuptake and directly modulate postsynaptic receptors is the foundation for a class of highly effective "multimodal" antidepressants, such as vortioxetine.[7][8]

Caption: Phenylpiperazine derivatives exert multimodal effects at the serotonergic synapse.

Synthetic Methodologies: Constructing the Core Scaffold

The versatility of the phenylpiperazine pharmacophore is enabled by robust and adaptable synthetic routes. The most common approach involves the formation of the C-N bond between the phenyl ring and the piperazine moiety. Below is a generalized, self-validating protocol for the synthesis of a 1-arylpiperazine, a foundational step for creating more complex derivatives.

Experimental Protocol: Synthesis of 1-Phenylpiperazine

This protocol details a classical and reliable method involving the cyclization of diethanolamine with an aniline, a technique reported in early literature.[9]

Objective: To synthesize the core 1-phenylpiperazine scaffold.

Materials:

-

Aniline

-

Diethanolamine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 10%)

-

Toluene

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Standard laboratory glassware for reflux and extraction

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Step-by-Step Methodology:

-

Salt Formation: In a round-bottom flask, combine equimolar amounts of aniline and diethanolamine. Slowly add concentrated HCl while stirring in an ice bath to form the respective hydrochlorides. The exotherm must be controlled to prevent side reactions.

-

Cyclization Reaction: Equip the flask with a reflux condenser and a Dean-Stark trap filled with toluene. Heat the mixture to approximately 240°C. The reaction involves the dehydration and cyclization of the amine salts. Water will be collected in the Dean-Stark trap, providing a visual indicator of reaction progress. The reaction is typically run for 8-12 hours.

-

Neutralization and Extraction: After cooling, carefully neutralize the reaction mixture with a 10% NaOH solution until the pH is basic (pH > 10). This converts the product hydrochloride salt to the free base. Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as toluene or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel to yield pure 1-phenylpiperazine.

Validation: The identity and purity of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Generalized workflow for the synthesis and validation of 1-phenylpiperazine.

Structure-Activity Relationships (SAR): A Study in Molecular Tuning

The therapeutic utility of phenylpiperazine compounds is a direct result of decades of research into their structure-activity relationships (SAR). Minor chemical modifications to the core scaffold can dramatically alter receptor affinity, selectivity, and functional activity (i.e., agonist vs. antagonist).

-

Phenyl Ring Substitutions: The position and nature of substituents on the phenyl ring are critical for receptor selectivity.

-

Ortho Position: Substitution with an electron-withdrawing group often enhances affinity for both 5-HT1A and alpha-1 adrenergic receptors.[10]

-

Meta Position: This position is a key determinant for 5-HT1A versus alpha-1 selectivity. Bulky substituents in the meta position are well-tolerated by the 5-HT1A receptor but are sterically hindered at the alpha-1 receptor, thus conferring selectivity.[10] Compounds like meta-chlorophenylpiperazine (mCPP) and 3-trifluoromethylphenylpiperazine (TFMPP) are classic examples where meta-substitution drives potent serotonergic activity.[2]

-

Para Position: This position is generally less tolerant of bulky substituents for both receptor types.[10]

-

-

N4-Piperazine Substitutions: The second nitrogen of the piperazine ring is the primary point of diversification. Attaching different chemical moieties here has led to the development of distinct drug classes.

-

Long-Chain Arylpiperazines (LCAPs): Connecting a long alkyl chain, often terminating in a heterocyclic group (like a hydantoin or imide), is a common strategy for creating potent 5-HT1A ligands, leading to many antidepressant and anxiolytic drugs like trazodone and buspirone.[6]

-

Table 1: SAR of Key Phenylpiperazine Derivatives

| Compound/Derivative | Key Structural Feature | Primary Target(s) | Pharmacological Effect |

| 1-Phenylpiperazine (1-PP) | Unsubstituted core | SERT, NET | Monoamine Releasing Agent |

| mCPP | meta-Chloro substitution | 5-HT Receptors | Serotonergic agent, metabolite of trazodone[2][11] |

| TFMPP | meta-Trifluoromethyl | 5-HT Receptors | Serotonergic agent[2] |

| Trazodone | N4-linked propyl-triazolopyridine | 5-HT2A, α1-adrenergic, H1 receptors; SERT | Antagonist/Inhibitor (Antidepressant)[5] |

| Vortioxetine | N4-linked aryl sulfide | SERT, 5-HT1A, 5-HT3, 5-HT7 | Inhibitor/Agonist/Antagonist (Multimodal Antidepressant)[7] |

| Gefitinib Derivative | N4-linked acetamide pyrimidine | EGFR Tyrosine Kinase | Inhibitor (Anticancer)[12][13] |

Therapeutic Versatility: From the CNS to Oncology

The phenylpiperazine scaffold's adaptability has led to its successful application across a remarkable range of therapeutic areas.

-

Antidepressants and Anxiolytics: This is the most well-known application. Drugs like trazodone and nefazodone are established treatments for depression.[5] The newer agent vortioxetine represents a significant advance, combining SERT inhibition with modulation of multiple 5-HT receptors to achieve a broad therapeutic effect.[7][8]

-

Antipsychotics: The piperazine moiety is integral to many antipsychotic medications, where it often enhances interactions with dopamine and serotonin receptors.[14]

-

Oncology: In a significant expansion beyond the CNS, researchers have discovered novel phenylpiperazine derivatives that act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology.[12][13] Certain compounds have shown nanomolar inhibitory activity and induced tumor growth cessation in preclinical models.[12]

-

Other Applications: The scaffold's utility extends even further, with derivatives being developed as acaricides for agricultural use[15], agents for targeting neuroblastoma[16], and even as intestinal permeation enhancers to improve the oral bioavailability of other drugs.[17]

Analytical and Toxicological Considerations

With widespread use comes the need for robust analytical methods and a clear understanding of the toxicological profile.

-

Analytical Detection: The identification and quantification of phenylpiperazine derivatives in both pharmaceutical formulations and biological samples (blood, urine) are routinely performed using chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the gold standards, providing high sensitivity and specificity.[18][19][20]

-

Toxicology: The parent compound, 1-phenylpiperazine, exhibits moderate acute toxicity, with an oral LD50 in rats of 210 mg/kg.[2] The primary toxic effects are on the central nervous system, and high doses can cause a decrease in blood pressure and heart rate.[1] Direct contact can cause severe skin and eye irritation.[21][22] Furthermore, the ease of synthesis has led to the emergence of some derivatives as "designer drugs" of abuse, which can cause unpredictable and dangerous health effects.[11][23]

Conclusion and Future Horizons

The phenylpiperazine core has evolved from a simple chemical structure into one of the most productive pharmacophores in medicinal chemistry. Its success stems from a favorable combination of synthetic accessibility, metabolic stability, and the ability to be sterically and electronically tuned to interact with a wide array of biological targets.

The future of phenylpiperazine research remains bright. The focus is shifting towards designing next-generation compounds with even greater receptor subtype selectivity to minimize off-target effects. The development of multimodal agents that can simultaneously address multiple pathological pathways, as seen with vortioxetine, is a particularly promising avenue. Moreover, the successful application of this scaffold in oncology opens up exciting new possibilities for its use in therapeutic areas far beyond its traditional CNS domain. The continued exploration of phenylpiperazine's chemical space will undoubtedly lead to the discovery of novel and impactful medicines.

References

- 1. chemicalroute.com [chemicalroute.com]

- 2. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 3. ijrrjournal.com [ijrrjournal.com]